Butyl [(methylamino)(phenyl)methyl]phosphonate
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Overview
Description
Butyl [(methylamino)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a butyl group, a methylamino group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(methylamino)(phenyl)methyl]phosphonate typically involves the reaction of a phosphonate ester with a suitable amine and an aryl halide. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This ester can then be reacted with a methylamine and a phenylmethyl halide under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Butyl [(methylamino)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl [(methylamino)(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of butyl [(methylamino)(phenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates and phosphinates, such as:
- Dimethyl methylphosphonate
- Diethyl phenylphosphonate
- Butyl ethylphosphonate
Uniqueness
Butyl [(methylamino)(phenyl)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61921-01-5 |
---|---|
Molecular Formula |
C12H19NO3P- |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
butoxy-[methylamino(phenyl)methyl]phosphinate |
InChI |
InChI=1S/C12H20NO3P/c1-3-4-10-16-17(14,15)12(13-2)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
MRCNPYPXLRTXOG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=CC=C1)NC)[O-] |
Origin of Product |
United States |
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